2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2-butoxyphenyl group and at position 4 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-fluoro-4-methylphenyl group. Key structural attributes include:
- Sulfanyl bridge: Provides conformational flexibility and may influence redox properties.
Properties
IUPAC Name |
2-[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2S/c1-3-4-13-32-23-8-6-5-7-19(23)21-15-22-25(27-11-12-30(22)29-21)33-16-24(31)28-18-10-9-17(2)20(26)14-18/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSMZBSPAXXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a pyrazolo[1,5-a]pyrazine core and various substituents suggests that this compound may exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 450.5 g/mol. The structural complexity arises from the combination of the pyrazolo[1,5-a]pyrazine framework, a sulfanyl group, and an acetamide moiety. This arrangement enhances its interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1040653-47-1 |
Anticancer Potential
Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine structure often act as kinase inhibitors, which are crucial in cancer therapy. For instance, studies have shown that similar compounds can inhibit various kinases involved in cell proliferation and survival pathways. The specific interactions of This compound with these enzymes could be explored further to assess its potential as an anticancer agent.
Antimicrobial Activity
The sulfanyl group present in the compound may confer antimicrobial properties. Compounds with similar functional groups have demonstrated efficacy against a range of bacterial and fungal strains. Therefore, evaluating the antimicrobial activity of this compound could provide insights into its therapeutic applications in infectious diseases.
Anti-inflammatory Effects
In addition to its potential anticancer and antimicrobial activities, there is evidence suggesting that pyrazolo[1,5-a]pyrazines may possess anti-inflammatory properties. This effect could be mediated through the inhibition of specific inflammatory pathways or cytokines.
The mechanism of action for This compound likely involves:
- Kinase Inhibition : Binding to and inhibiting specific kinases.
- Antimicrobial Activity : Disrupting microbial cell wall synthesis or function.
- Anti-inflammatory Pathways : Modulating cytokine release or signaling pathways.
Case Studies and Research Findings
Several studies have investigated compounds structurally related to This compound :
- Study on Kinase Inhibition : A study published in Journal of Medicinal Chemistry highlighted a series of pyrazolo[1,5-a]pyrazines that showed promising results as selective inhibitors for various kinases involved in cancer progression.
- Antimicrobial Efficacy : Research reported in Antimicrobial Agents and Chemotherapy demonstrated that similar sulfanyl-containing compounds exhibited significant activity against multi-drug resistant bacterial strains.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights critical differences between the target compound and its analogs:
Structural and Functional Insights
- Pyrazolo Substituents: The 2-butoxyphenyl group in the target compound offers greater lipophilicity compared to 4-methylphenyl () or 4-chlorophenyl (), which may enhance blood-brain barrier penetration .
Acetamide Substituents :
- 3-fluoro-4-methylphenyl (target) balances electronegativity (via fluorine) and steric hindrance (via methyl), whereas 2-trifluoromethylphenyl () prioritizes electron-withdrawing effects for metabolic stability .
- Methylsulfanyl () introduces a sulfur atom, which may participate in hydrogen bonding or redox reactions .
Crystallography and Conformation :
- Analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () exhibit intramolecular hydrogen bonding (C–H···O) and dihedral angles (~54.6°) between aromatic rings, influencing molecular packing and stability . Similar effects may occur in the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
